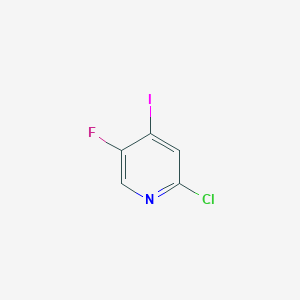

2-Chloro-5-fluoro-4-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLPRXQOSARJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647540 | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-49-9 | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2-Chloro-5-fluoro-4-iodopyridine: A Key Intermediate for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-5-fluoro-4-iodopyridine. As a highly functionalized heterocyclic building block, this compound holds significant potential for applications in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique arrangement of halogen substituents offers multiple points for selective chemical modification, making it an invaluable intermediate for constructing complex molecular architectures.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, robust analytical protocols, and critical safety information.

Strategic Importance and Molecular Profile

This compound is a polysubstituted pyridine derivative. The strategic value of this molecule lies in the differential reactivity of its three halogen substituents, which allows for programmed, site-selective functionalization.

-

Iodine at C4: The carbon-iodine bond is the most labile, making it the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[3][5] This enables the introduction of a wide variety of carbon, nitrogen, or oxygen-based substituents.

-

Chlorine at C2: The chloro group is less reactive than iodine in typical cross-coupling conditions but can be displaced by strong nucleophiles or activated for coupling under more forcing conditions. This hierarchical reactivity is a cornerstone of its synthetic utility.

-

Fluorine at C5: The carbon-fluorine bond is generally robust and not easily displaced, but its strong electron-withdrawing nature modulates the overall electronic properties of the pyridine ring, influencing reactivity and the biological properties of its derivatives.

This combination of features makes this compound a powerful intermediate for generating libraries of novel compounds in drug discovery and for developing next-generation agrochemicals.[2][4]

Synthetic Strategy and Experimental Protocol

While various synthetic routes to polyhalogenated pyridines exist, a reliable and scalable approach involves a multi-step sequence starting from a readily available precursor. The following pathway is designed for its robustness and reliance on well-established, high-yielding transformations. The strategy involves the introduction of the iodo group via a Sandmeyer-type reaction on an amino-substituted pyridine precursor.[6]

Logical Workflow for Synthesis

Caption: Multi-step synthesis workflow for this compound.

PART 1: Nitration of 2-Chloro-5-fluoropyridine

Causality: The nitration of the pyridine ring is directed to the 4-position due to the activating and directing effects of the ring nitrogen and the existing substituents. The use of a strong acid mixture (sulfuric and nitric acid) is standard for achieving electrophilic aromatic substitution on an electron-deficient ring system like pyridine.

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cautiously add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 2-chloro-5-fluoropyridine (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.2 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled to 0°C.

-

Reaction: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The pH is then cautiously adjusted to ~7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-chloro-5-fluoro-4-nitropyridine.

PART 2: Reduction of the Nitro Group

Causality: The reduction of the nitro group to an amine is a critical step. Iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an aqueous/alcoholic solvent is a classic, cost-effective, and highly efficient method for this transformation (Béchamp reduction). It is preferred over catalytic hydrogenation in this case to avoid potential dehalogenation side reactions.

Protocol:

-

Reaction Setup: To a round-bottom flask containing the crude 2-chloro-5-fluoro-4-nitropyridine (1 equivalent), add a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add ammonium chloride (NH₄Cl, 3-4 equivalents) and iron powder (Fe, 3-5 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried and evaporated to yield crude 2-chloro-5-fluoro-pyridin-4-amine.

PART 3: Diazotization and Iodination (Sandmeyer Reaction)

Causality: This final step converts the primary amine into a diazonium salt, which is an excellent leaving group. The subsequent introduction of an iodide ion (from KI) displaces the diazonium group to form the target C-I bond. The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt.

Protocol:

-

Diazotization: Dissolve the crude 2-chloro-5-fluoro-pyridin-4-amine (1 equivalent) in a mixture of sulfuric acid and water and cool to 0-5°C.[6] Add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.[6] Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.

-

Extraction and Purification: Extract the mixture with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Comprehensive Characterization

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Logical Framework for Compound Verification

Caption: Complementary analytical methods for structure and purity validation.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Property / Technique | Expected Value / Observation | Rationale & Interpretation |

| IUPAC Name | This compound | Standard nomenclature. |

| Molecular Formula | C₅H₂ClFIN | Based on atomic composition. |

| Molecular Weight | 257.43 g/mol [7] | Sum of atomic masses. |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules. |

| Mass Spectrometry (EI) | M⁺ peak at m/z ≈ 257; M+2 peak at m/z ≈ 259 | Confirms molecular weight. The ~3:1 ratio of M⁺ to M+2 is the characteristic isotopic signature of a single chlorine atom.[5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H, J ≈ 2-3 Hz), δ 7.8-8.0 (d, 1H, J ≈ 6-8 Hz) | Two distinct signals in the aromatic region for the two pyridine protons. The splitting pattern will be doublets due to coupling with the ¹⁹F nucleus. |

| ¹³C NMR (CDCl₃, 101 MHz) | 5 signals expected in the aromatic region (δ 100-160 ppm) | Each carbon in the ring is unique. Signals will exhibit splitting due to C-F coupling (large ¹JCF, smaller ²JCF, ³JCF). |

| ¹⁹F NMR (CDCl₃, 376 MHz) | One singlet or finely split multiplet | Confirms the presence of a single fluorine environment. |

| Purity (HPLC) | > 98% | Quantitative assessment of purity, essential for use in further reactions. |

Safety, Handling, and Storage

Trustworthiness in the lab begins with safety. this compound is a chemical intermediate and must be handled with appropriate precautions.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of this compound, a high-value intermediate in modern chemical research. By understanding the causality behind each synthetic step and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this compound. Adherence to strict safety protocols is essential for the responsible handling of this and all chemical reagents. The strategic application of this building block will undoubtedly continue to facilitate advancements in the development of novel pharmaceuticals and other functional materials.

References

- 1. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 7. This compound | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-iodopyridine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 2-Chloro-5-fluoro-4-iodopyridine (CAS No. 884494-49-9), a key halogenated pyridine intermediate in contemporary drug discovery and development.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a robust predictive characterization. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required for the unambiguous identification, purity assessment, and structural elucidation of this versatile building block.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a polysubstituted pyridine derivative of significant interest in the synthesis of complex organic molecules for pharmaceutical applications. The distinct electronic properties and positional arrangement of its chloro, fluoro, and iodo substituents provide multiple, regioselective handles for a variety of cross-coupling reactions. This strategic functionalization is paramount in the construction of novel molecular scaffolds with potential therapeutic activity.

The accurate spectroscopic characterization of such intermediates is a cornerstone of synthetic and medicinal chemistry. It ensures the structural integrity of the building block, which is critical for the successful synthesis of downstream targets and the ultimate validity of structure-activity relationship (SAR) studies. This guide provides a detailed, predictive analysis of the key spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound presents a unique substitution pattern on the pyridine ring, which dictates its spectroscopic behavior.

References

CAS number 884494-49-9 physical properties

An In-depth Technical Guide to the Physicochemical Properties of CAS 884494-49-9: 2-Chloro-5-fluoro-4-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 884494-49-9, known as this compound. This highly functionalized pyridine derivative is a critical building block in modern synthetic chemistry, with significant applications in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique arrangement of halogen substituents, which allows for selective and sequential reactivity in cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the compound's properties, handling protocols, and synthetic relevance, grounded in authoritative data.

Compound Identification and Molecular Structure

Precise identification is the foundation of reproducible scientific research. The compound with CAS number 884494-49-9 is a polysubstituted pyridine ring, a structural motif prevalent in many biologically active molecules.

-

IUPAC Name : this compound[5]

The strategic placement of chloro, fluoro, and iodo groups on the pyridine core imparts distinct reactivity to each position, making it a versatile intermediate for constructing complex molecular architectures. The iodine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the chlorine atom can be targeted under different reaction conditions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a synthetic intermediate are critical for its practical application, influencing everything from reaction setup and solvent selection to purification and storage. This compound is typically supplied as a solid, simplifying handling and weighing for reaction protocols.[2][8]

Data Summary Table

The quantitative physical data for CAS 884494-49-9 are summarized below for ease of reference.

| Property | Value | Source(s) |

| Physical Form | Solid, White Powder | [2][8] |

| Melting Point | 105-110 °C | [2] |

| Boiling Point | 242.2 °C at 760 mmHg | [9][10][11] |

| Density | 2.129 g/cm³ | [1][10][11] |

| Flash Point | 100.293 °C | [11] |

| Refractive Index | 1.614 | [1][11] |

| Purity | ≥98% (by GC) | [2] |

Analysis of Properties

-

Melting Point : The defined melting point range of 105-110 °C is indicative of a crystalline solid with high purity.[2] This characteristic is crucial for ensuring stoichiometric accuracy in synthetic protocols, as contaminants can significantly depress and broaden the melting range.

-

Boiling Point & Flash Point : A high boiling point of 242.2 °C suggests low volatility under standard laboratory conditions, minimizing inhalation risks and evaporative losses.[9][10][11] The flash point of over 100 °C indicates that the compound is not highly flammable, contributing to a safer laboratory handling profile.[11]

-

Density : With a density of 2.129 g/cm³, this compound is substantially denser than many common organic solvents.[1][10][11] This property should be considered during reaction workups involving phase separations.

-

Solubility : While quantitative solubility data is not widely published, its identity as a halogenated organic solid suggests it is likely soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, and poorly soluble in water. Experimental determination of solubility in specific reaction solvents is recommended for process optimization.

Storage, Handling, and Safety

Proper storage and handling are paramount to maintaining the integrity of the reagent and ensuring laboratory safety.

-

Storage Conditions : To prevent degradation, the compound should be stored in a cool, dark, and dry environment.[2] Recommended long-term storage is in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1][12] Some suppliers also recommend refrigeration between 2-8°C.[13]

-

Safety Profile : Aggregated GHS information indicates the compound should be handled with care.[14] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[14] Therefore, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[14]

Role in Pharmaceutical and Agrochemical Synthesis

The physical properties of this compound are directly relevant to its primary application as a versatile synthetic intermediate.[1] Its solid form allows for easy handling, while its specific halogenation pattern enables chemists to perform selective chemical modifications.

Patents frequently cite this compound as a key starting material for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[15][16][17][18] The workflow typically involves a Suzuki or Stille coupling at the iodo-position, followed by a subsequent reaction, such as a nucleophilic aromatic substitution, at the chloro-position.

Caption: General synthetic workflow using CAS 884494-49-9.

This stepwise functionalization is a powerful strategy in drug discovery, allowing for the rapid generation of diverse chemical libraries. The compound's stability under typical cross-coupling conditions and its predictable reactivity make it a reliable and valuable tool for medicinal chemists. It has been instrumental in the development of inhibitors for targets like Cyclin-Dependent Kinase 9 (CDK9), which are investigated for treating hyper-proliferative diseases such as cancer.[16]

References

- 1. regentsciences.lookchem.com [regentsciences.lookchem.com]

- 2. 884494-49-9 this compound AKSci W9064 [aksci.com]

- 3. capotchem.com [capotchem.com]

- 4. 884494-49-9 | this compound - Capot Chemical [capotchem.com]

- 5. This compound | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 884494-49-9 CAS Manufactory [m.chemicalbook.com]

- 7. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 8. This compound, CasNo.884494-49-9 Golden Pharma Co., Limited China (Mainland) [goldenbio.lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. sincerechemical.com [sincerechemical.com]

- 11. molbase.com [molbase.com]

- 12. 884494-49-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. molcore.com [molcore.com]

- 14. 884494-49-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 15. HUE032868T2 - 5-Fluoro-N- (pyridin-2-yl) pyridine-2-amine derivatives with sulfoximin group - Google Patents [patents.google.com]

- 16. 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfone group. Патент № US 0009856242 МПК A61K31/444 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 17. 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfone group. Патент № US 0009670161 МПК C07D213/72 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 18. WO2017060322A2 - Ptefb-inhibitor-adc - Google Patents [patents.google.com]

solubility of 2-Chloro-5-fluoro-4-iodopyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-iodopyridine in Organic Solvents

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a key building block, its solubility characteristics in various organic solvents are critical for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, presents detailed experimental protocols for its determination, and offers insights into interpreting the resulting data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively manage this compound in a laboratory setting.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of predicting its behavior in different solvent systems.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Properties:

-

Molecular Formula: C₅H₂ClFIN[1]

-

Molecular Weight: 257.43 g/mol [1]

-

Physical Form: Typically a solid at room temperature.[2]

Predicted Solubility Behavior: The structure of this compound suggests a molecule with moderate polarity. The pyridine ring itself is polar due to the electronegative nitrogen atom.[7] The highly electronegative fluorine and chlorine atoms further enhance this polarity. However, the large, polarizable iodine atom and the overall halogen substitution pattern contribute significant non-polar character.

Based on the principle of "like dissolves like," we can make the following predictions:

-

High Solubility Expected in: Polar aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetone, Ethyl Acetate) and some polar protic solvents. Supplier information confirms expected solubility in dichloromethane and chloroform.[2]

-

Moderate to Low Solubility Expected in: Non-polar solvents (e.g., Hexane, Toluene, Cyclohexane) due to the polar pyridine core.

-

Low Solubility Expected in: Water, due to the lack of significant hydrogen bond donating groups and the presence of large hydrophobic halogen substituents.[2]

Theoretical Framework for Solubility

Solubility is a complex thermodynamic equilibrium. Several factors dictate the extent to which a solute, such as this compound, will dissolve in a given solvent.

-

Polarity and Intermolecular Forces: The most critical factor is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces. The halogen atoms on the pyridine ring can participate in dipole-dipole and London dispersion forces, while the nitrogen atom can act as a hydrogen bond acceptor.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute's crystal lattice bonds.

-

Solvent Parameters: Properties such as the solvent's dielectric constant and polarity index can provide a semi-quantitative prediction of solubility. Solvents with higher polarity indices are generally better at dissolving polar compounds.[8]

Caption: Principle of "Like Dissolves Like" for the target compound.

Experimental Determination of Solubility

To obtain reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative measurements.

Workflow for Solubility Assessment

The overall process involves a tiered approach, starting with a simple qualitative test to screen a range of solvents, followed by a more rigorous quantitative determination for solvents of interest.

Caption: Experimental workflow for determining solubility.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess whether the compound is soluble, partially soluble, or insoluble in a variety of solvents at a fixed concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, DMSO)

-

Small vials (e.g., 1.5 mL or 4 mL) with caps

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Weigh approximately 5 mg of this compound into a tared vial. Record the exact mass.

-

Solvent Addition: Add the selected solvent to the vial in 0.1 mL increments up to a total volume of 1.0 mL. This will test the solubility at a concentration of approximately 5 mg/mL.

-

Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution with no visible particles.

-

Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear hazy or have undissolved particles remaining.

-

Insoluble: No apparent dissolution of the solid.

-

-

Record: Record the observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at thermodynamic equilibrium at a specific temperature. This is considered the "gold standard" for solubility measurement.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure compatibility with solvent)

-

Analytical instrumentation (e.g., HPLC-UV, UPLC-MS) or equipment for gravimetric analysis.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly. Place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Shake the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask/autosampler vial for chromatographic analysis. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Chromatographic Method (HPLC-UV): Prepare a calibration curve using standard solutions of known concentrations of the compound. Dilute the filtered saturated solution with a known factor to fall within the calibration range and analyze it by HPLC-UV. Calculate the concentration in the original saturated solution.

-

Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. The solubility (in g/100 mL) is calculated from the mass of the residue and the initial volume of the solution.

-

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The following table illustrates how results from the described experiments could be organized.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Polarity Index (P')[8] | Dielectric Constant (ε) | Qualitative Assessment (~5 mg/mL) | Quantitative Solubility (mg/mL) |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | 1.89 | Insoluble | < 0.1 |

| Toluene | 2.4 | 2.38 | Partially Soluble | 5.2 |

| Polar Aprotic Solvents | ||||

| Diethyl Ether | 2.8 | 4.34 | Soluble | 35.8 |

| Dichloromethane (DCM) | 3.1 | 9.08 | Soluble | > 100 |

| Tetrahydrofuran (THF) | 4.0 | 7.52 | Soluble | > 150 |

| Acetone | 5.1 | 20.7 | Soluble | 85.3 |

| Acetonitrile (ACN) | 5.8 | 37.5 | Soluble | 42.1 |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble | > 200 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble | > 200 |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | 32.7 | Soluble | 25.5 |

| Ethanol | 4.3 | 24.5 | Partially Soluble | 12.7 |

Note: The quantitative values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how experimental data would be presented.

Interpretation: The hypothetical data aligns with theoretical predictions. The compound shows very high solubility in polar aprotic solvents like THF, DMF, and DMSO, which are excellent at solvating polar molecules without having strong solvent-solvent hydrogen bonding networks to overcome. The solubility in polar protic solvents like methanol is good but lower than in top-tier aprotic solvents, potentially due to the energy required to disrupt the solvent's hydrogen bonding. As expected, solubility is poor in non-polar aliphatic solvents like hexane.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the compound and all solvents before beginning any experimental work.

References

- 1. This compound | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-Chloro-5-Fluoro-4-Iodo- | Chemical Properties, Uses, Safety Data, Synthesis & Supplier Information [iodobenzene.ltd]

- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. This compound (1 x 10 g) | Reagentia [reagentia.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 2-Chloro-5-fluoro-4-iodopyridine: A Linchpin in Modern Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational design. The targeted placement of these elements can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Within this context, polysubstituted pyridines have emerged as privileged structures, forming the core of numerous therapeutic agents and agrochemicals. 2-Chloro-5-fluoro-4-iodopyridine, a seemingly unassuming molecule, represents a pinnacle of this design philosophy. Its unique arrangement of three distinct halogen atoms on a pyridine ring provides a versatile platform for complex molecular construction, making it a highly sought-after intermediate in the synthesis of novel bioactive compounds. This guide provides a comprehensive technical overview of the discovery, synthesis, and application of this pivotal chemical entity.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 884494-49-9 | [1] |

| Molecular Formula | C₅H₂ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | |

| InChI | InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | [1] |

| SMILES | C1=C(C(=CN=C1Cl)F)I | [1] |

The Synthetic Blueprint: A Multi-Step Approach to a Polysubstituted Pyridine

A potential synthetic route can be envisioned starting from 2-chloro-5-fluoropyridine, a commercially available starting material. The introduction of the iodine atom at the C4 position is the key transformation. This can be achieved through an electrophilic iodination reaction. The fluorine atom at the C5 position and the chlorine atom at the C2 position are both electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution. However, the directing effects of these halogens and the nitrogen atom in the ring will influence the position of iodination.

Below is a proposed synthetic workflow:

References

Reactivity Analysis of the C-I versus C-Cl Bond in 2-Chloro-5-fluoro-4-iodopyridine: A Guide to Selective Functionalization

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic functionalization of polysubstituted heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloro-5-fluoro-4-iodopyridine represents a highly valuable, yet complex, building block, offering three distinct halogenated positions for chemical modification. Understanding the hierarchical reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is paramount for designing efficient and selective synthetic routes. This technical guide provides a comprehensive analysis of the factors governing this differential reactivity, grounded in fundamental principles of physical organic chemistry. We present field-proven insights and detailed experimental protocols for selectively targeting the C-I bond in key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, thereby enabling researchers to unlock the full synthetic potential of this versatile intermediate.

Foundational Principles: The Inherent Reactivity of Carbon-Halogen Bonds

The reactivity of aryl halides in many essential synthetic transformations is primarily dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE)—the energy required to cleave the C-X bond homolytically—is the most critical parameter. A lower BDE corresponds to a weaker bond, which is more readily cleaved and thus more reactive in processes where bond-breaking is a key mechanistic step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1]

The established trend for C-X BDEs in aryl halides is a direct consequence of the orbital overlap between the carbon and the halogen atom.[1] As one descends the halogen group, the atomic radius increases, leading to more diffuse valence orbitals and less effective overlap with carbon's sp² orbital. This results in a weaker, longer, and more reactive bond.[1][2][3]

Table 1: Comparative Bond Dissociation Energies (BDE) of Aryl Halides

| Bond Type | Approximate BDE (kJ/mol) | Relative Reactivity Trend |

| Ar-F | ~540 | Weakest |

| Ar-Cl | ~400 | |

| Ar-Br | ~335 | |

| Ar-I | ~270 | Strongest |

| Note: Values are approximate and serve for comparative purposes.[1][4][5] |

This fundamental principle establishes a clear reactivity hierarchy: Ar-I > Ar-Br > Ar-Cl > Ar-F . For a molecule like this compound, this immediately predicts that the C-I bond at the C4 position will be significantly more reactive than the C-Cl bond at the C2 position in transformations that hinge on C-X bond cleavage.

The Electronic Landscape of this compound

The pyridine core and its substituents introduce additional electronic factors that modulate this inherent reactivity.

-

Pyridine Ring: The nitrogen atom is highly electronegative, making the pyridine ring electron-deficient compared to benzene.[6] This influences the reactivity of the entire system. C-Cl bonds at the 2-position (α to the nitrogen) can have lower BDEs than those at other positions due to resonance stabilization of the resulting radical or anionic intermediates.[7]

-

Fluoro Substituent: The fluorine atom at the C5 position exerts a powerful electron-withdrawing inductive effect (-I). This effect further decreases the electron density of the ring, which can influence the rates of both oxidative addition and nucleophilic aromatic substitution.[8][9]

Despite the activating effect of the nitrogen on the C2-Cl bond, the difference in bond dissociation energy between C-I and C-Cl is so substantial that the C4-I bond remains the primary site for selective activation in a wide array of reactions.

Caption: Reactivity hierarchy in this compound.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the premier tools for selectively functionalizing the C-I bond of this compound. The rate-determining step for these reactions is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[10][11] Due to the significantly lower BDE of the C-I bond, this step occurs preferentially, and often exclusively, at the C4 position under carefully controlled conditions.

Caption: Selective Pd-catalyzed cross-coupling at the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters. The much greater reactivity of the C-I bond allows for its selective coupling while leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water (4:1). The system must be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C4 position of the pyridine ring.[12][13] This reaction is exceptionally selective for the C-I bond.

Experimental Protocol: Selective Sonogashira Coupling

-

Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst like CuI (4-10 mol%), and an amine base, typically triethylamine (Et₃N, 2.5 equiv.), which also serves as a solvent in some cases.[12]

-

Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. The reaction is often rapid, with completion typically observed within 1-6 hours. Monitor progress by TLC.

-

Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for C-N bond formation.[14] The standard reactivity trend of aryl halides (I > Br > Cl) is well-established, allowing for the selective amination at the C4 position.[15][16]

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

Setup: Charge an oven-dried Schlenk tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

-

Reagent Addition: Add the primary or secondary amine (1.2 equiv.) and anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS until the starting iodide is consumed (typically 6-24 hours).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product via column chromatography.

Selective Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a kinetically controlled process that exploits the greater lability of the C-I bond.[17] The reaction rate follows the trend I > Br > Cl, allowing for the selective formation of an organometallic intermediate at the C4 position, typically at very low temperatures.[17][18] This intermediate can then be trapped with a wide variety of electrophiles.

Caption: Workflow for selective metal-halogen exchange.

Experimental Protocol: Selective Lithiation and Electrophilic Quench

-

Setup: Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under argon.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 30-60 minutes. The exchange at the iodine position is typically very fast at this temperature, while the C-Cl bond remains unreactive.[17][19]

-

Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv., e.g., DMF to form an aldehyde, or gaseous CO₂ to form a carboxylic acid) to the solution at -78 °C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Summary and Strategic Outlook

The differential reactivity between the C-I and C-Cl bonds in this compound provides a powerful strategic advantage in multistep synthesis. By leveraging the principles and protocols outlined in this guide, researchers can confidently and selectively functionalize the C4 position while preserving the C2-chloro substituent for subsequent diversification.

Table 2: Summary of Selective C-I Bond Functionalization Strategies

| Reaction Type | Key Reagents | Typical Conditions | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O, 80-90 °C | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne, Pd/Cu Cat. | THF, RT to 50 °C | C-C (sp²-sp) |

| Buchwald-Hartwig | R₂NH, Pd Catalyst, Base | Toluene, 80-110 °C | C-N |

| Metal-Halogen Ex. | n-BuLi or i-PrMgCl; E⁺ | THF, -78 °C | C-E |

This hierarchical approach enables the rapid construction of complex molecular architectures, making this compound an indispensable tool for drug discovery and development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. thestudentroom.co.uk [thestudentroom.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. imperial.ac.uk [imperial.ac.uk]

The Strategic Advantage of 2-Chloro-5-fluoro-4-iodopyridine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Polysubstituted Pyridine Powerhouse

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 2-chloro-5-fluoro-4-iodopyridine has emerged as a uniquely versatile and powerful scaffold. Its trifunctionalized nature, presenting three distinct and orthogonally reactive halogen substituents on a pyridine core, offers chemists a sophisticated toolkit for sequential and site-selective modifications. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this high-value building block, underscoring its significance in contemporary drug discovery and materials science.

The inherent value of this compound lies in the differential reactivity of its chloro, fluoro, and iodo substituents. The iodo group, being the most labile, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. The chloro substituent, while less reactive than iodine, can be selectively targeted under specific conditions. Finally, the fluoro group, generally the most inert to typical cross-coupling conditions, can be utilized in nucleophilic aromatic substitution reactions or retained in the final molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability. This tiered reactivity allows for a programmed and highly controlled elaboration of the pyridine core, making it an invaluable asset in the synthesis of novel compounds.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| CAS Number | 884494-49-9 | --INVALID-LINK--[2] |

| Molecular Formula | C₅H₂ClFIN | --INVALID-LINK--[2] |

| Molecular Weight | 257.43 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | C1=C(C(=CN=C1Cl)F)I | --INVALID-LINK--[2] |

| InChIKey | CRLPRXQOSARJCF-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also reported to cause serious eye irritation or damage.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Directed ortho-Metalation Approach

The most efficient and regioselective synthesis of this compound relies on the powerful strategy of directed ortho-metalation (DoM). This approach leverages the ability of a directing group to activate a specific ortho-proton for deprotonation by a strong base, followed by quenching with an electrophile. In this case, the nitrogen atom of the pyridine ring and the chloro substituent work in concert to direct the metalation to the C4 position of the starting material, 2-chloro-5-fluoropyridine.

The general workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic route to this compound via DoM.

Detailed Experimental Protocol:

This protocol is based on established principles of directed ortho-metalation of pyridines.[3][4][5][6]

Materials:

-

2-Chloro-5-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Iodine (I₂)

-

Anhydrous sodium thiosulfate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Directed ortho-Metalation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-chloro-5-fluoropyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from step 1 to the solution of 2-chloro-5-fluoropyridine via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. Allow the reaction to stir at -78 °C for an additional hour.

-

Work-up and Purification: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

The Versatility of this compound in Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond at the 4-position allows for its selective functionalization in the presence of the less reactive C-Cl bond at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Caption: General scheme for the Suzuki-Miyaura coupling.

Illustrative Protocol for Suzuki-Miyaura Coupling:

This protocol is based on general procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[7][8][9]

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base such as potassium carbonate (2-3 eq.).

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or THF and water (e.g., 4:1 ratio).

-

Purge the vessel with an inert gas (nitrogen or argon) and heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-2-chloro-5-fluoropyridine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which are themselves versatile handles for further transformations or can be key structural motifs in bioactive molecules. The C-I bond of this compound is highly susceptible to this transformation.

Caption: General scheme for the Sonogashira coupling.

Illustrative Protocol for Sonogashira Coupling:

This protocol is based on established methods for the Sonogashira coupling of iodo-pyridines.[10][11][12]

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq.).

-

Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography to obtain the 4-alkynyl-2-chloro-5-fluoropyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyridine ring, providing access to a diverse range of substituted aminopyridines, which are prevalent in medicinal chemistry.

Caption: General scheme for the Buchwald-Hartwig amination.

Illustrative Protocol for Buchwald-Hartwig Amination:

This protocol is based on standard procedures for the Buchwald-Hartwig amination of aryl halides.[13][14][15]

-

To a glovebox or Schlenk tube, add a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%), a suitable phosphine ligand like XPhos or RuPhos (2-4 mol%), and a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).

-

Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

-

Monitor the reaction for completion by LC-MS. After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry and concentrate. Purify the resulting residue by column chromatography to isolate the 4-amino-2-chloro-5-fluoropyridine product.

Applications in Drug Discovery and Agrochemicals

The utility of this compound is most prominently demonstrated in its application as a key intermediate in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals and agrochemicals, and the ability to selectively functionalize it at multiple positions allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.

A significant area of application for this building block is in the development of kinase inhibitors .[16][17][18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The pyridine core can serve as a scaffold that orients functional groups to interact with the ATP-binding site of a target kinase. The substituents introduced via cross-coupling reactions from this compound can form key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for potent and selective inhibition. The fluorine atom is often retained in the final molecule to enhance binding affinity and improve metabolic stability.

In the agrochemical sector, polysubstituted pyridines are integral to the structure of many modern herbicides, insecticides, and fungicides.[21] The strategic placement of different functional groups around the pyridine ring allows for the optimization of a compound's activity against a specific pest or weed, while minimizing its impact on non-target organisms and the environment.

Conclusion

This compound is a testament to the power of strategic molecular design. Its unique arrangement of three different halogen atoms with orthogonal reactivity provides a sophisticated platform for the synthesis of complex, highly functionalized pyridine derivatives. The ability to perform selective cross-coupling reactions at the 4-position, while retaining the 2-chloro and 5-fluoro substituents for further manipulation or as key structural elements, makes this a highly valuable building block for researchers in both academic and industrial settings. As the demand for novel, effective, and safe pharmaceuticals and agrochemicals continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly continue to rise.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

fundamental properties of trifunctionalized pyridines

An In-depth Technical Guide to the Fundamental Properties of Trifunctionalized Pyridines

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, integral to pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the sp²-hybridized nitrogen atom, create an electron-deficient aromatic system that is both stable and ripe for functionalization.[3][4] While mono- and di-substituted pyridines are well-explored, the strategic introduction of three distinct functional groups—creating trifunctionalized pyridines—unlocks a vast chemical space with precisely tunable properties. This guide provides a comprehensive exploration of the core principles governing these complex molecules, from their synthesis to their application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridine Core: An Electronic Playground

The pyridine ring is isosteric to benzene, but the nitrogen atom's electronegativity fundamentally alters its character.[1][4] This creates a dipole moment and lowers the energy of the molecular orbitals, making the ring less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at the C2, C4, and C6 positions.[5] The nitrogen's lone pair of electrons also imparts basicity and allows it to act as a powerful ligand for metal ions.[6]

The introduction of substituents dramatically modulates these inherent properties. Electron-donating groups (EDGs) increase the ring's electron density, enhancing its nucleophilicity and reactivity towards electrophiles, while electron-withdrawing groups (EWGs) exacerbate its electron-deficient nature.[7] Trifunctionalization allows for a sophisticated push-pull system, where the interplay between three distinct electronic influences can be harnessed to fine-tune the molecule's behavior for specific applications.

Caption: Logical flow of how substituents alter the core properties and applications of the pyridine scaffold.

Strategic Synthesis of Trifunctionalized Pyridines

The construction of polysubstituted pyridines has evolved from classical condensation reactions to modern, highly efficient metal-catalyzed methods. The choice of synthetic strategy is critical, as it dictates the achievable substitution patterns and functional group tolerance.

Classical Ring Synthesis

Traditional methods, such as the Hantzsch pyridine synthesis, involve the condensation of acyclic precursors like β-dicarbonyl compounds, aldehydes, and ammonia.[8] While robust, these methods often require harsh conditions and may offer limited regiocontrol for producing complex, unsymmetrical trifunctionalized products.

Modern C-H Functionalization

The most step-economical approach to complex pyridines is the direct functionalization of C-H bonds on a pre-existing pyridine ring.[9] This avoids the need for pre-functionalized starting materials and minimizes waste.[5][10]

-

Mechanism & Rationale: Transition-metal catalysis (using metals like Pd, Rh, and Fe) is the engine behind modern C-H functionalization.[3][11] The catalyst typically operates through a cycle involving C-H activation/metalation, insertion of a coupling partner, and reductive elimination. The inherent electronics of the pyridine ring often direct functionalization to the C2 and C4 positions.[5] Achieving C3 (meta) functionalization is more challenging but can be accomplished through specialized directing groups or by modulating the electronic nature of the pyridine intermediate.[9]

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are workhorses in pharmaceutical development for their reliability and broad scope.[12] However, pyridyl boronic acids, especially 2-pyridyl variants, are often unstable.

-

Field-Proven Insight: A significant advancement has been the development of alternative coupling partners, such as pyridine sulfinates. These reagents are more stable than their boronate counterparts and serve as excellent nucleophiles in palladium-catalyzed reactions with aryl halides, enabling the synthesis of complex biaryl structures with high efficiency.[12] This strategy is particularly valuable for late-stage functionalization in drug discovery programs.

A general workflow for synthesizing a trifunctionalized pyridine via sequential cross-coupling is outlined below.

Caption: A generalized workflow for the synthesis of a trifunctionalized pyridine using sequential metal-catalyzed cross-coupling reactions.

Probing the Core: Spectroscopic and Photophysical Properties

Characterization is fundamental to confirming the structure and understanding the electronic nature of newly synthesized molecules.

Spectroscopic Characterization

NMR, IR, and UV-Vis spectroscopy are essential tools for elucidating the structure of trifunctionalized pyridines.

| Technique | Key Observables & Insights |

| ¹H NMR | The chemical shifts of the ring protons are highly sensitive to the electronic nature of the substituents. Protons ortho and para to the nitrogen are typically downfield. EDGs will shift signals upfield, while EWGs shift them downfield.[13] |

| ¹³C NMR | Provides information on the carbon skeleton. The chemical shifts of C2, C4, and C6 are particularly informative about the electronic distribution within the ring.[13] |

| IR Spectroscopy | Instrumental for identifying the functional groups attached to the pyridine ring, such as C=O (carbonyl), C≡N (nitrile), or N-O (N-oxide) stretches.[13] |

| UV-Vis Spectroscopy | Reveals information about electronic transitions. Pyridine derivatives typically exhibit π-π* and n-π* transitions.[14][15] The position of the absorption maximum (λ_max) is strongly influenced by the substituents and solvent polarity.[13] |

Photophysical Properties: The Influence of Functionality

The strategic placement of functional groups can transform a simple pyridine into a highly fluorescent molecule suitable for applications in OLEDs, sensors, or biological imaging.[14][15]

-

Structure-Property Causality: The fluorescence of substituted pyridines is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]

-

EDGs raise the HOMO energy level.

-

EWGs lower the LUMO energy level.

-

-

Intramolecular Charge Transfer (ICT): In molecules functionalized with both EDGs and EWGs (a "push-pull" system), excitation with light can induce a transfer of electron density from the donor to the acceptor part of the molecule.[15] This ICT state often results in a large Stokes shift and emission in the visible region of the spectrum.[15]

| Substituent Pattern | HOMO/LUMO Effect | Expected Photophysical Outcome |

| Pyridine with 3 EDGs | HOMO significantly raised | Emission likely in the UV/blue region, higher quantum yield. |

| Pyridine with 3 EWGs | LUMO significantly lowered | Often weakly fluorescent or non-emissive. |

| Pyridine with EDG/EWG mix | HOMO-LUMO gap narrowed | Red-shifted absorption/emission, potential for strong ICT and solvatochromism.[16] |

Applications in Science and Medicine

The tunable nature of trifunctionalized pyridines makes them exceptionally valuable in two primary domains: supramolecular chemistry and drug discovery.

Ligands in Supramolecular Chemistry

The pyridine nitrogen is an excellent Lewis base, making it a superb building block for ligands in coordination and supramolecular chemistry.[17] By incorporating multiple pyridine units or other chelating groups, trifunctionalized pyridines can act as versatile ligands to self-assemble complex architectures like cages, macrocycles, and catenanes when coordinated to transition metals.[18][19] The specific geometry and electronic properties of the ligand dictate the structure and function of the final supramolecular assembly.[20]

Caption: A trifunctionalized pyridine acting as a multidentate ligand coordinating to a central metal ion.

Scaffolds in Drug Discovery

Pyridine is one of the most common nitrogen heterocycles found in FDA-approved drugs.[2][10] Its presence is critical for establishing key interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[4] Trifunctionalization provides medicinal chemists with a powerful tool to optimize a drug candidate's properties:

-

Potency & Selectivity: One functional group can provide the key binding interaction (the "pharmacophore"), while the other two can be modified to improve selectivity for the target or to block metabolic pathways.[21]

-

Pharmacokinetics (ADME): Substituents can be chosen to fine-tune solubility, lipophilicity, and metabolic stability, enhancing a compound's bioavailability and duration of action.[22]

-

Vectorial Control: The three distinct substitution vectors allow for precise, three-dimensional exploration of the binding pocket of a target protein, enabling rational drug design.

Many pyridine-based drugs are used as anticancer, anti-inflammatory, and anti-infective agents.[23][24]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating steps for confirmation of identity and purity, which is essential for ensuring the reliability of subsequent research.

Protocol 1: Synthesis of a 2,4,6-Trifunctionalized Pyridine via Sequential Suzuki-Miyaura Coupling

This protocol describes a representative synthesis starting from 2,6-dichloro-4-iodopyridine.

Methodology:

-

Step A: First Coupling (Positions 2 & 6):

-

To a solution of 2,6-dichloro-4-iodopyridine (1.0 eq) in a 3:1 mixture of DME/water, add arylboronic acid #1 (2.2 eq) and Na₂CO₃ (3.0 eq).

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

-

Causality: The palladium catalyst is essential for facilitating the C-C bond formation. The base (Na₂CO₃) is required to activate the boronic acid in the transmetalation step of the catalytic cycle.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the reaction, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify by column chromatography to yield the 2,6-diaryl-4-iodopyridine intermediate.

-

-

Step B: Second Coupling (Position 4):

-

To a solution of the 2,6-diaryl-4-iodopyridine intermediate (1.0 eq) in a 3:1 mixture of DME/water, add arylboronic acid #2 (1.2 eq) and Na₂CO₃ (1.5 eq).

-

Degas the mixture and add Pd(PPh₃)₄ (0.05 eq). Heat to 90 °C for 8 hours under argon.

-

Work up and purify as described in Step A.

-

-

Validation:

-

Confirm the structure of the final trifunctionalized product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess purity using HPLC (>95% is typically required for biological testing).

-

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the core photophysical properties of a novel trifunctionalized pyridine.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DMSO or CH₂Cl₂) at a concentration of 1 mM.

-

Prepare a series of dilutions in the desired solvent for analysis (e.g., 1 µM, 5 µM, 10 µM).

-

Rationale: Using dilute solutions prevents aggregation, which can quench fluorescence or lead to excimer emission, ensuring that the measured properties are of the monomeric species.[14]

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of a ~10 µM solution from 250 nm to 700 nm using a spectrophotometer.

-

Identify the wavelength of maximum absorption (λ_max). This value is required to set the excitation wavelength for fluorescence measurements.

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law.

-